molecular formula C7H3F4NO2 B2476913 3-Fluoro-5-(trifluoromethyl)isonicotinic acid CAS No. 1256807-10-9

3-Fluoro-5-(trifluoromethyl)isonicotinic acid

Cat. No.: B2476913
CAS No.: 1256807-10-9
M. Wt: 209.1
InChI Key: BMNDNJKGHJTWTD-UHFFFAOYSA-N
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Description

3-Fluoro-5-(trifluoromethyl)isonicotinic acid is a derivative of isonicotinic acid with a fluorine atom and a trifluoromethyl group attached to the 3rd and 5th positions respectively . The trifluoromethyl group has significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This compound is used as a synthesis intermediate for active pharmaceutical ingredients due to the excellent lipophilicity and binding affinity provided by the fluorinated substituents .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a carboxylic acid substituent at the 4-position . The 3rd position of the ring is substituted with a fluorine atom, and the 5th position is substituted with a trifluoromethyl group . The molecular weight of this compound is 209.1 .


Physical and Chemical Properties Analysis

This compound is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C . The InChI code of this compound is 1S/C7H3F4NO2/c8-5-1-3 (6 (13)14)4 (2-12-5)7 (9,10)11/h1-2H, (H,13,14) .

Scientific Research Applications

Radiofluorinated Aromatic Amino Acid Decarboxylase Tracer Development

A study on the synthesis of radiofluorinated O-tyrosine evaluated the potential of fluorinated isomers, including analogs related to 3-fluoro-5-(trifluoromethyl)isonicotinic acid, as tracers for aromatic amino acid decarboxylase (AAAD) in PET imaging. The findings suggested that certain fluorinated isomers could be promising candidates for this purpose (DeJesus, Nickles, & Murali, 1999).

Metal-Organic Frameworks for Gas Adsorption

Research on the synthesis and structure of new metal-organic frameworks (MOFs) using isonicotinic acid and its fluorinated analogue, 3-fluoroisonicotinic acid, revealed insights into the impact of fluorine atoms on the gas uptake properties of these frameworks. This study is significant for understanding how the introduction of fluorine atoms in MOFs affects their functional properties (Pachfule, Chen, Jiang, & Banerjee, 2012).

Antimicrobial Activity of Triazoles

A study focusing on the synthesis of new 1,2,4-triazoles from isonicotinic acid hydrazide demonstrated that these compounds, including those derived from fluorinated isonicotinic acids, exhibited significant antimicrobial activity. This research is important for developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Synthesis of Hyperbranched Poly(Arylene Ether)s

A study on the synthesis and characterization of hyperbranched poly(arylene ether)s using a trifluoromethyl-activated trifluoro monomer derived from this compound highlighted the potential applications of these materials in high-performance polymers due to their excellent thermal stability and higher glass transition temperatures (Banerjee, Komber, Häussler, & Voit, 2009).

Development of Anticancer Compounds

Research into the synthesis and characterization of arene-ruthenium(II) complexes containing derivatives of isonicotinic acid, including 5-fluorouracil-1-methyl isonicotinate, has shown promise in the development of new anticancer compounds. These studies indicate the potential synergistic effects of combining 5-fluorouracil with arene-Ru(II) complexes (Liu, Cai, Li, Qin, & Hu, 2012).

Safety and Hazards

This compound should be handled with care. Avoid getting it in eyes, on skin, or on clothing. Also, avoid ingestion and inhalation . It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation while handling this compound .

Future Directions

While specific future directions for 3-Fluoro-5-(trifluoromethyl)isonicotinic acid are not available, it is expected that many novel applications of TFMP will be discovered in the future . This is due to the unique properties of the fluorine atom and the pyridine moiety, which make TFMP derivatives valuable in various fields, including agrochemical and pharmaceutical industries .

Properties

IUPAC Name

3-fluoro-5-(trifluoromethyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO2/c8-4-2-12-1-3(7(9,10)11)5(4)6(13)14/h1-2H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMNDNJKGHJTWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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